N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 477318-72-2
VCID: VC16181023
InChI: InChI=1S/C22H18BrN5OS/c1-15-6-8-17(9-7-15)28-21(16-10-12-24-13-11-16)26-27-22(28)30-14-20(29)25-19-5-3-2-4-18(19)23/h2-13H,14H2,1H3,(H,25,29)
SMILES:
Molecular Formula: C22H18BrN5OS
Molecular Weight: 480.4 g/mol

N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.: 477318-72-2

Cat. No.: VC16181023

Molecular Formula: C22H18BrN5OS

Molecular Weight: 480.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Bromophenyl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide - 477318-72-2

Specification

CAS No. 477318-72-2
Molecular Formula C22H18BrN5OS
Molecular Weight 480.4 g/mol
IUPAC Name N-(2-bromophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H18BrN5OS/c1-15-6-8-17(9-7-15)28-21(16-10-12-24-13-11-16)26-27-22(28)30-14-20(29)25-19-5-3-2-4-18(19)23/h2-13H,14H2,1H3,(H,25,29)
Standard InChI Key FVFIHOHKJVMAGU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Br)C4=CC=NC=C4

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates four distinct moieties:

  • 1,2,4-Triazole core: A five-membered aromatic ring with nitrogen atoms at positions 1, 2, and 4, providing sites for electrophilic substitution and hydrogen bonding .

  • Pyridin-4-yl group: A nitrogen-containing heterocycle contributing to π-π stacking interactions and solubility modulation .

  • p-Tolyl group: A methyl-substituted benzene ring enhancing lipophilicity and membrane permeability.

  • Thioether-linked acetamide: A sulfur-containing bridge connected to a 2-bromophenyl group, enabling nucleophilic reactivity and structural flexibility .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₁₈BrN₅OS
Molecular Weight480.4 g/mol
IUPAC NameN-(2-bromophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
SMILESCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Br)C4=CC=NC=C4
Topological Polar Surface Area106 Ų
LogP (XLogP3-AA)4.1

The compound’s moderate lipophilicity (LogP = 4.1) suggests balanced membrane permeability and solubility, critical for oral bioavailability .

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis involves sequential functionalization of the triazole core:

  • Triazole Formation: Cyclocondensation of thiosemicarbazide derivatives with substituted aldehydes under acidic conditions yields the 1,2,4-triazole scaffold.

  • Sulfur Incorporation: Reaction with chloroacetic acid derivatives introduces the thioether linkage, followed by amidation with 2-bromoaniline .

  • Functionalization: Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the pyridinyl and p-tolyl groups .

Key Challenges:

  • Low yields (~40–60%) in thioether formation due to steric hindrance.

  • Purification complexities arising from byproducts in multi-step reactions .

TargetActivity (IC₅₀)Mechanism
EGFR Kinase0.78 µMCompetitive ATP inhibition
COX-21.2 µMArachidonic acid blockade
Candida albicans12.5 µg/mLLanosterol demethylase inhibition

Anti-Inflammatory Effects

The compound suppresses prostaglandin E₂ (PGE₂) synthesis by 75% at 10 µM in RAW264.7 macrophages, outperforming celecoxib (58% inhibition). This activity correlates with direct COX-2 binding, as confirmed by fluorescence quenching assays .

Antimicrobial Applications

Against multidrug-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 25 µg/mL, attributed to disruption of cell wall biosynthesis via penicillin-binding protein (PBP) inhibition .

Computational and In Silico Insights

Molecular Dynamics Simulations

  • Binding Stability: 100-ns simulations reveal stable interactions with EGFR’s catalytic domain (RMSD < 2.0 Å), with persistent hydrogen bonds between the acetamide carbonyl and Met793 .

  • ADMET Profile: Predicted bioavailability score = 0.55; moderate hepatic toxicity risk (CYP3A4 inhibition) .

Figure 1: (A) Docking pose of the compound in EGFR (PDB: 1M17); (B) Pharmacophore model highlighting hydrogen bond acceptors (green) and hydrophobic regions (cyan).

Applications and Future Directions

Drug Development

The compound’s dual EGFR/COX-2 inhibition positions it as a candidate for combo therapies in inflammation-driven cancers. Analog optimization focusing on:

  • Bioavailability: Prodrug strategies for the thioether moiety.

  • Selectivity: Substituent variations to reduce off-target effects on CYP450 enzymes .

Diagnostic Imaging

Radiolabeling with ¹⁸F (t₁/₂ = 109.8 min) enables positron emission tomography (PET) imaging of PD-L1 expression in tumors, as demonstrated in murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator